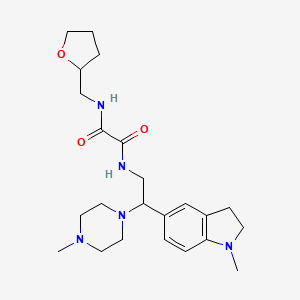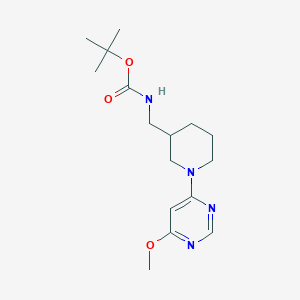![molecular formula C18H25N3O2 B2425867 4-terc-butil-N-{2-[2-(1H-pirazolil-1-il)etoxi]etil}benzamida CAS No. 2034224-73-0](/img/structure/B2425867.png)
4-terc-butil-N-{2-[2-(1H-pirazolil-1-il)etoxi]etil}benzamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-4-(tert-butyl)benzamide is a useful research compound. Its molecular formula is C18H25N3O2 and its molecular weight is 315.417. The purity is usually 95%.
BenchChem offers high-quality N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-4-(tert-butyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-4-(tert-butyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Desarrollo de Antibióticos
4-terc-butil-N-{2-[2-(1H-pirazolil-1-il)etoxi]etil}benzamida: sirve como un intermedio esencial en la síntesis de ceftolozano, un nuevo antibiótico cefalosporínico de quinta generación intravenoso. Ceftolozane exhibe un amplio espectro antibacteriano, fuerte actividad contra bacterias grampositivas y gramnegativas, y notable eficacia contra Pseudomonas aeruginosa y cepas multirresistentes . Los investigadores continúan explorando su potencial como agente terapéutico.
Agentes Antihipertensivos
Los compuestos que contienen imidazol, incluidos los derivados de nuestro compuesto de interés, han mostrado promesa como agentes antihipertensivos. Por ejemplo, 1a y 1b demostraron un buen potencial antimicrobiano . Se están llevando a cabo investigaciones adicionales sobre sus efectos cardiovasculares y mecanismos de acción.
Agroquímicos
El sistema de anillo de pirazol es prevalente en los agroquímicos. Los investigadores podrían investigar si este compuesto o sus derivados exhiben propiedades herbicidas, fungicidas o insecticidas.
Long, H., Xue, F., & Ju, S. (2024). Síntesis de terc-butil N-(2-{[({1-metil-5-[(trifenilmetil)amino]-1H-pirazolil-4-il}amino)carbonil]amino}etil)carbamato. Russian Journal of Organic Chemistry, 60(4), 125–130. Link
Mecanismo De Acción
Target of Action
The primary targets of 4-tert-butyl-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}benzamide are iNOS and COX-2 . These are key enzymes involved in the inflammatory response. iNOS is responsible for the production of nitric oxide (NO), a pro-inflammatory mediator, while COX-2 is involved in the production of prostaglandin E2 (PGE2), another pro-inflammatory mediator .
Mode of Action
The compound interacts with its targets by inhibiting their activity. It has been shown to have a high inhibitory effect on NO production, indicating its ability to inhibit iNOS . It also exhibits high PGE2 inhibition, suggesting its ability to inhibit COX-2 . The compound’s interaction with these targets results in a decrease in the production of pro-inflammatory mediators.
Biochemical Pathways
The compound affects the inflammatory response pathway. By inhibiting iNOS and COX-2, it reduces the production of NO and PGE2, respectively . These are key mediators in the inflammatory response, and their reduction leads to a decrease in inflammation. The compound also inhibits the production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β , further contributing to its anti-inflammatory effect.
Pharmacokinetics
It is predicted to have high gi absorption and is bbb permeant . It is also predicted to be an inhibitor of CYP1A2 and CYP2C19, which could impact its metabolism .
Result of Action
The result of the compound’s action is a reduction in inflammation. By inhibiting the production of pro-inflammatory mediators and cytokines, it reduces the inflammatory response . This could potentially be beneficial in conditions characterized by excessive inflammation.
Propiedades
IUPAC Name |
4-tert-butyl-N-[2-(2-pyrazol-1-ylethoxy)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O2/c1-18(2,3)16-7-5-15(6-8-16)17(22)19-10-13-23-14-12-21-11-4-9-20-21/h4-9,11H,10,12-14H2,1-3H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJEUDRHIMXRKNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NCCOCCN2C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(4-hydroxyphenyl)imino]-8-(prop-2-en-1-yl)-2H-chromene-3-carboxamide](/img/structure/B2425788.png)
![1-((1-(benzylsulfonyl)piperidin-4-yl)methyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2425789.png)
![(2s)-1-(Prop-2-yn-1-yl)-n-[(1,3-thiazol-2-yl)methyl]pyrrolidine-2-carboxamide](/img/structure/B2425790.png)
![4-ethoxy-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,5-dimethylbenzenesulfonamide](/img/structure/B2425795.png)


![2-iodo-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/no-structure.png)
![2-((1-(3-(dimethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2425801.png)


![1-allyl-3-(4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)urea](/img/structure/B2425806.png)

